molecular formula C14H20BrNO B3851108 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol

2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol

Cat. No.: B3851108
M. Wt: 298.22 g/mol
InChI Key: ZJDNUQBNBHQNPO-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol is an organic compound with a complex structure that includes a bromine atom, a phenyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol typically involves multiple steps. One common method starts with the bromination of 3-phenylprop-2-enyl, followed by the addition of propylamine and subsequent reaction with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry (Z-configuration) is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium cyanide, and thiourea under varying temperatures and solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, cyanated, or thiolated derivatives.

Scientific Research Applications

2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, while the aminoethanol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(Z)-2-chloro-3-phenylprop-2-enyl]-propylamino]ethanol
  • 2-[[(Z)-2-iodo-3-phenylprop-2-enyl]-propylamino]ethanol
  • 2-[[(Z)-2-fluoro-3-phenylprop-2-enyl]-propylamino]ethanol

Uniqueness

Compared to its analogs, 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Additionally, the Z-configuration of the compound provides distinct stereochemical properties that can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-2-8-16(9-10-17)12-14(15)11-13-6-4-3-5-7-13/h3-7,11,17H,2,8-10,12H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDNUQBNBHQNPO-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC(=CC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCO)C/C(=C/C1=CC=CC=C1)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol
Reactant of Route 2
2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol
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2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol
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2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol
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2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol

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